molecular formula C16H15BrN2O5S B250527 N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide

Numéro de catalogue: B250527
Poids moléculaire: 427.3 g/mol
Clé InChI: HINPOOQBJLLMGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamide-containing compounds. It was first synthesized by scientists at Bayer Pharmaceuticals in 2003, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 has also been shown to inhibit phosphodiesterase 5 (PDE5), which leads to an increase in cGMP levels and further vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and inhibition of platelet aggregation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the proliferation of smooth muscle cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC and PDE5, which makes it a useful tool for studying the cGMP signaling pathway. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research.

Orientations Futures

There are several future directions for research on N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272. One area of interest is its potential therapeutic applications for pulmonary hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on other signaling pathways. Finally, there is potential for the development of new compounds based on the structure of this compound 41-2272 that may have improved therapeutic properties.

Méthodes De Synthèse

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves several steps, including the reaction of 4-bromoanisole with sodium hydride to form 4-bromophenol, which is then reacted with 2-chloroacetyl chloride to yield 2-(4-bromophenoxy)acetamide. The final step involves the reaction of 2-(4-bromophenoxy)acetamide with N-(acetylsulfanilyl)acetamide in the presence of triethylamine to form this compound 41-2272.

Applications De Recherche Scientifique

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a promising candidate for the treatment of pulmonary hypertension. Additionally, it has been shown to inhibit platelet aggregation, making it a potential therapeutic agent for the prevention of thrombosis.

Propriétés

Formule moléculaire

C16H15BrN2O5S

Poids moléculaire

427.3 g/mol

Nom IUPAC

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C16H15BrN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

Clé InChI

HINPOOQBJLLMGU-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

SMILES canonique

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.